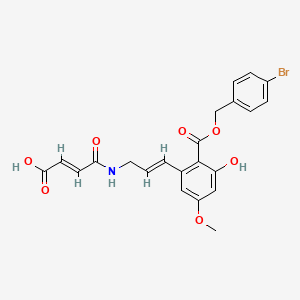
(E)-4-(((E)-3-(2-(((4-Bromobenzyl)oxy)carbonyl)-3-hydroxy-5-methoxyphenyl)allyl)amino)-4-oxobut-2-enoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-4-(((E)-3-(2-(((4-bromobenzyl)oxy)carbonyl)-3-hydroxy-5-methoxyphenyl)allyl)amino)-4-oxobut-2-enoic acid is a complex organic compound with a unique structure that includes multiple functional groups such as hydroxyl, methoxy, and bromobenzyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-4-(((E)-3-(2-(((4-bromobenzyl)oxy)carbonyl)-3-hydroxy-5-methoxyphenyl)allyl)amino)-4-oxobut-2-enoic acid involves multiple steps, starting from readily available starting materials. The key steps typically include:
Formation of the bromobenzyl intermediate: This involves the bromination of benzyl alcohol using bromine or other brominating agents.
Coupling with the hydroxy-methoxyphenyl group: This step involves the reaction of the bromobenzyl intermediate with a hydroxy-methoxyphenyl compound under basic conditions to form the desired intermediate.
Formation of the allyl amine intermediate: This involves the reaction of the intermediate with an allyl amine compound under acidic or basic conditions.
Formation of the final product: This involves the reaction of the allyl amine intermediate with a suitable carboxylic acid derivative under acidic or basic conditions to form the final product.
Industrial Production Methods
Industrial production of (Z)-4-(((E)-3-(2-(((4-bromobenzyl)oxy)carbonyl)-3-hydroxy-5-methoxyphenyl)allyl)amino)-4-oxobut-2-enoic acid typically involves the use of large-scale reactors and optimized reaction conditions to maximize yield and minimize waste. Common industrial methods include:
Continuous flow reactors: These reactors allow for the continuous production of the compound, reducing reaction times and improving efficiency.
Batch reactors: These reactors are used for smaller-scale production and allow for greater control over reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
(Z)-4-(((E)-3-(2-(((4-bromobenzyl)oxy)carbonyl)-3-hydroxy-5-methoxyphenyl)allyl)amino)-4-oxobut-2-enoic acid can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl and methoxy groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl group can be reduced to form corresponding alcohols.
Substitution: The bromobenzyl group can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and hydrogen gas.
Substitution: Common nucleophiles include amines, thiols, and alcohols.
Major Products Formed
Oxidation products: Ketones, aldehydes, and carboxylic acids.
Reduction products: Alcohols and alkanes.
Substitution products: Various derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (Z)-4-(((E)-3-(2-(((4-bromobenzyl)oxy)carbonyl)-3-hydroxy-5-methoxyphenyl)allyl)amino)-4-oxobut-2-enoic acid is used as a building block for the synthesis of more complex molecules. It is also used as a reagent in various organic reactions.
Biology
In biology, this compound is used as a probe to study various biochemical pathways and interactions. It is also used in the development of new drugs and therapeutic agents.
Medicine
In medicine, (Z)-4-(((E)-3-(2-(((4-bromobenzyl)oxy)carbonyl)-3-hydroxy-5-methoxyphenyl)allyl)amino)-4-oxobut-2-enoic acid is being investigated for its potential therapeutic effects. It has shown promise in the treatment of various diseases, including cancer and inflammatory disorders.
Industry
In industry, this compound is used in the production of various materials, including polymers and coatings. It is also used as a catalyst in various chemical reactions.
Wirkmechanismus
The mechanism of action of (Z)-4-(((E)-3-(2-(((4-bromobenzyl)oxy)carbonyl)-3-hydroxy-5-methoxyphenyl)allyl)amino)-4-oxobut-2-enoic acid involves its interaction with various molecular targets and pathways. The compound can bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact mechanism of action depends on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (Z)-4-(((E)-3-(2-(((4-chlorobenzyl)oxy)carbonyl)-3-hydroxy-5-methoxyphenyl)allyl)amino)-4-oxobut-2-enoic acid
- (Z)-4-(((E)-3-(2-(((4-fluorobenzyl)oxy)carbonyl)-3-hydroxy-5-methoxyphenyl)allyl)amino)-4-oxobut-2-enoic acid
- (Z)-4-(((E)-3-(2-(((4-iodobenzyl)oxy)carbonyl)-3-hydroxy-5-methoxyphenyl)allyl)amino)-4-oxobut-2-enoic acid
Uniqueness
(Z)-4-(((E)-3-(2-(((4-bromobenzyl)oxy)carbonyl)-3-hydroxy-5-methoxyphenyl)allyl)amino)-4-oxobut-2-enoic acid is unique due to the presence of the bromobenzyl group, which imparts specific chemical and biological properties. This compound’s unique structure allows it to interact with specific molecular targets, making it valuable for various applications in research and industry.
Eigenschaften
Molekularformel |
C22H20BrNO7 |
|---|---|
Molekulargewicht |
490.3 g/mol |
IUPAC-Name |
(E)-4-[[(E)-3-[2-[(4-bromophenyl)methoxycarbonyl]-3-hydroxy-5-methoxyphenyl]prop-2-enyl]amino]-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C22H20BrNO7/c1-30-17-11-15(3-2-10-24-19(26)8-9-20(27)28)21(18(25)12-17)22(29)31-13-14-4-6-16(23)7-5-14/h2-9,11-12,25H,10,13H2,1H3,(H,24,26)(H,27,28)/b3-2+,9-8+ |
InChI-Schlüssel |
SHAQHXPUUICRKJ-VHYPUYLQSA-N |
Isomerische SMILES |
COC1=CC(=C(C(=C1)O)C(=O)OCC2=CC=C(C=C2)Br)/C=C/CNC(=O)/C=C/C(=O)O |
Kanonische SMILES |
COC1=CC(=C(C(=C1)O)C(=O)OCC2=CC=C(C=C2)Br)C=CCNC(=O)C=CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzenamine, 4-fluoro-N-[[4-(2-propenyloxy)phenyl]methylene]-](/img/structure/B14796467.png)

![2-Propenamide, N-[3-[[5-(3-quinolinyl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl]oxy]phenyl]-](/img/structure/B14796480.png)
![Methyl (1S,2S,4R)-7-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B14796493.png)
![(13S)-13-methyl-7-[9-(4,4,5,5,5-pentafluoropentylsulfanyl)nonyl]-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B14796495.png)
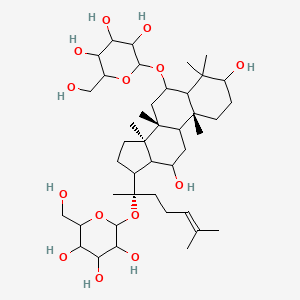
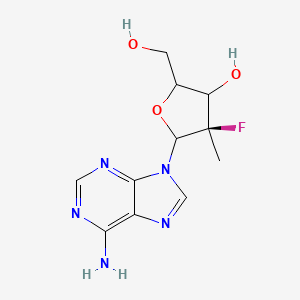
![6,7-Dimethoxy-1-[2-(2,3,4-trifluoro-phenyl)-ethyl]-1,2,3,4-tetrahydro-isoquinoline](/img/structure/B14796512.png)
![2-(2,4-dimethylphenoxy)-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}acetamide](/img/structure/B14796517.png)
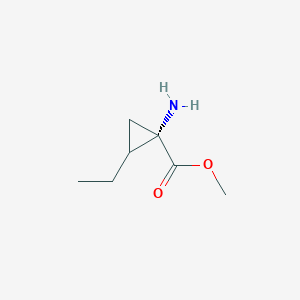

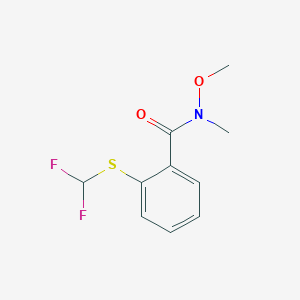
![tert-butyl N-[1-(5-bromo-1H-imidazol-2-yl)ethyl]carbamate](/img/structure/B14796543.png)
![Tert-butyl 2-[(4-methylphenyl)sulfonyloxymethyl]-2,3-dihydroindole-1-carboxylate](/img/structure/B14796548.png)
